2-Bromo-5-(bromomethyl)-4-methoxypyridine
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Overview
Description
2-Bromo-5-(bromomethyl)-4-methoxypyridine is a heterocyclic organic compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of bromine atoms and a methoxy group on the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method is to react 4-methoxypyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 5 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)-4-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-bromo-5-(bromomethyl)-4-pyridinecarboxaldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 4-methoxypyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-(bromomethyl)-4-methoxypyridine and 2-thiocyanato-5-(bromomethyl)-4-methoxypyridine.
Oxidation Reactions: The major product is 2-bromo-5-(bromomethyl)-4-pyridinecarboxaldehyde.
Reduction Reactions: The primary product is 4-methoxypyridine.
Scientific Research Applications
2-Bromo-5-(bromomethyl)-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(bromomethyl)-4-methoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and methoxy group on the pyridine ring influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the methoxy group and an additional bromine atom.
2,5-Dibromopyridine: Contains two bromine atoms but lacks the methoxy group.
4-Methoxypyridine: Contains the methoxy group but lacks the bromine atoms.
Uniqueness
2-Bromo-5-(bromomethyl)-4-methoxypyridine is unique due to the presence of both bromine atoms and a methoxy group on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7Br2NO |
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Molecular Weight |
280.94 g/mol |
IUPAC Name |
2-bromo-5-(bromomethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3 |
InChI Key |
RPZJMXOMTBJFPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1CBr)Br |
Origin of Product |
United States |
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